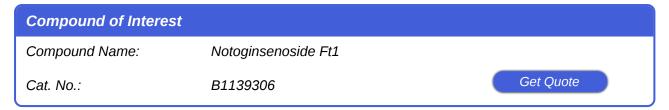


Application Notes and Protocols for In Vivo Studies of Notoginsenoside Ft1

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo dosing strategies, administration routes, and experimental protocols for the saponin **Notoginsenoside Ft1** (Ft1), derived from Panax notoginseng. The information is compiled from various preclinical studies to guide researchers in designing their own in vivo experiments.

I. Summary of In Vivo Dosing and Administration

The following tables summarize the quantitative data from various preclinical studies investigating the effects of **Notoginsenoside Ft1** in different animal models.

Table 1: Oral Administration of Notoginsenoside Ft1



Animal Model	Disease/Co ndition	Dosage	Dosing Frequency & Duration	Key Findings	Reference(s
Diet-Induced Obese (DIO) Mice	Obesity, Insulin Resistance	50-100 mg / 100 g high-fat diet	6 weeks	Ameliorated obesity, improved glucose tolerance and insulin resistance.[1]	[1][2]
HepG2 Xenograft Tumor Mice	Hepatocellula r Carcinoma	25-50 mg/kg	Once daily for 3 weeks	Exhibited anti-cancer effects.[2]	[2]
APP/PS1 Mice	Alzheimer's Disease	Not Specified	Not Specified	Oral administratio n improved learning performance. [3]	[3]

Table 2: Intraperitoneal (i.p.) Administration of Notoginsenoside Ft1



Animal Model	Disease/Co ndition	Dosage	Dosing Frequency & Duration	Key Findings	Reference(s
Colorectal Cancer (CRC) Tumor- Bearing Mice (MC38 & CT26 models)	Colorectal Cancer	10-30 mg/kg	Once daily for 24 days	Markedly inhibited subcutaneou s tumor formation and enhanced the proportion of CD8+ T cells. [2][4][5]	[2][4][5]
Mice	Angiogenesis (Matrigel Plug Assay)	1-25 μΜ	Single dose	Promoted the formation of blood vessels in the Matrigel plug. [2]	[2]
Mice	Wound Healing (Ear Wound)	0.25-25 mg/kg	Every other day for 28 days	Promoted wound healing and blood vessel formation.[2]	[2][6]

Table 3: Intravenous (i.v.) Administration of Notoginsenoside Ft1



Animal Model	Disease/Co ndition	Dosage	Dosing Frequency & Duration	Key Findings	Reference(s
Wistar Rats	Hemostasis/T hrombosis	1.25 mg/kg	Single dose	Significantly increased thrombosis and shortened bleeding time.[2][6]	[2][6]

Table 4: Topical Administration of Notoginsenoside Ft1

Animal Model	Disease/Co ndition	Dosage	Dosing Frequency & Duration	Key Findings	Reference(s
db/db Diabetic Mice	Diabetic Foot Ulcers / Wound Healing	Not Specified	Not Specified	Significantly shortened wound closure time by promoting fibroblast proliferation and neovasculariz ation.[7]	[7]

II. Detailed Experimental Protocols Protocol 1: Diet-Induced Obesity (DIO) and Insulin Resistance Study

Objective: To evaluate the metabolic effects of Ft1 in a diet-induced obesity mouse model.

1. Animal Model Induction:



- Use six-week-old male C57BL/6J mice.
- Feed the mice a high-fat diet (HFD), such as D12492 (60% kcal from fat), for 8 weeks to induce obesity and insulin resistance.[1]
- A control group should be fed a standard chow diet.
- 2. Drug Administration (Oral):
- After 8 weeks of HFD feeding, randomly divide the obese mice into groups.
- Prepare the treatment diets by supplementing the HFD with Ft1 at desired concentrations (e.g., 50 mg or 100 mg Ft1 per 100 g of diet).[1][2]
- The control HFD group receives the HFD without Ft1.
- Provide the respective diets and water ad libitum for the treatment period (e.g., 6 weeks).
- 3. Key Experimental Procedures:
- Glucose Tolerance Test (GTT):
- At the end of the treatment period, fast the mice for 14 hours.[1]
- Record the baseline blood glucose level (t=0) from the tail vein.
- Administer D-glucose (2.0 g/kg body weight) via intraperitoneal (i.p.) injection.[1]
- Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.
- Insulin Tolerance Test (ITT):
- After a recovery period, fast the mice for 4 hours.[1]
- Record the baseline blood glucose level (t=0).
- Administer human insulin (0.75 U/kg body weight) via i.p. injection.[1]
- Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.[1]
- 4. Data Analysis:
- Monitor body weight and food intake throughout the study.
- Calculate the Area Under the Curve (AUC) for both GTT and ITT to quantify glucose tolerance and insulin sensitivity.
- At the end of the study, collect serum to measure fasting insulin, and collect tissues (liver, adipose tissue) for further analysis (e.g., histology, gene expression).

Protocol 2: Colorectal Cancer (CRC) Xenograft Model

Objective: To assess the anti-tumor efficacy of Ft1 in a subcutaneous CRC mouse model.

1. Animal Model Induction:



- Use appropriate mouse strains (e.g., C57BL/6J for MC38 cells, Balb/c for CT26 cells).
- Subcutaneously inject a suspension of CRC cells (e.g., 1 x 10⁶ MC38 or CT26 cells) into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
- 2. Drug Administration (Intraperitoneal):
- Once tumors are established, randomly divide the mice into treatment groups.
- Prepare Ft1 solution in a vehicle such as normal saline containing 1% DMSO.[4]
- Administer Ft1 via i.p. injection at the desired doses (e.g., 10 mg/kg and 30 mg/kg) once daily.[4]
- The control group receives vehicle injections. A positive control group (e.g., 5-Fluorouracil)
 can also be included.
- Continue treatment for the specified duration (e.g., 24 days).[4]
- 3. Monitoring and Endpoint Analysis:
- Measure tumor volume and mouse body weight every three days.[4] Tumor volume can be calculated using the formula: (Length × Width²)/2.
- The experiment is typically concluded when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).[4]
- At the endpoint, excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for CD8+ T cells, Western blot for signaling pathway proteins).

Protocol 3: Excisional Wound Healing Model in Diabetic Mice

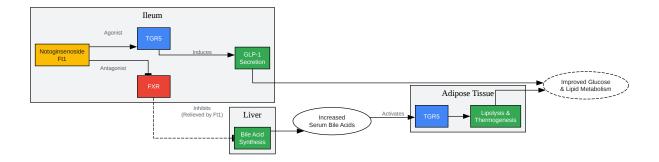
Objective: To evaluate the efficacy of topically applied Ft1 in accelerating wound healing in a diabetic model.

- 1. Animal Model:
- Use genetically diabetic mice, such as db/db mice, which exhibit impaired wound healing.[7]
- 2. Wounding Procedure:
- Anesthetize the mice.
- Create a full-thickness excisional wound on the dorsal surface using a biopsy punch.



- An excisional wound splinting model can be used to prevent wound contraction and mimic healing by granulation and re-epithelialization.[7]
- 3. Drug Administration (Topical):
- Prepare Ft1 in a suitable vehicle for topical application (e.g., phosphate-buffered saline, PBS).
- Apply the Ft1 solution or vehicle control directly to the wound bed.
- The frequency of application should be determined (e.g., daily or every other day).
- 4. Monitoring and Analysis:
- Photograph the wounds at regular intervals (e.g., day 0, 7, 14).
- Measure the wound area to calculate the percentage of wound closure over time.
- At specific time points, harvest the wound tissue for histological analysis to assess reepithelialization, granulation tissue formation, collagen deposition, and neovascularization.
- Gene expression analysis (e.g., for COL1A1, TGF-β1) can also be performed on the harvested tissue.[7]

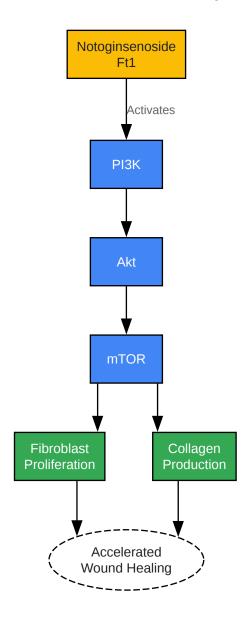
III. Signaling Pathways and Experimental Workflows Signaling Pathways





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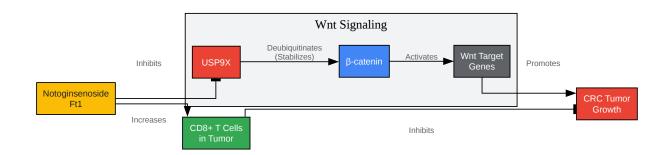
Caption: Ft1's dual action on TGR5 and FXR in metabolic regulation.



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Caption: Ft1 promotes wound healing via the PI3K/Akt/mTOR pathway.



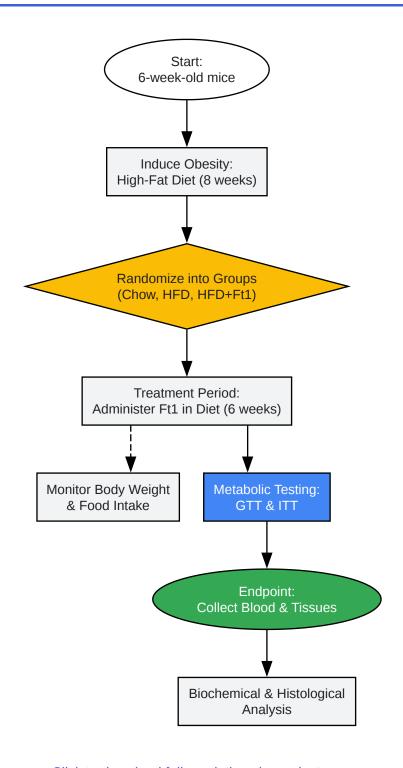


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Caption: Ft1 inhibits CRC growth by targeting USP9X and boosting CD8+ T cells.

Experimental Workflows





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